![molecular formula C9H16F2O4S B11765178 [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with a difluoromethoxy group and a methanesulfonate ester, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or cyclohexanone derivatives.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via difluoromethylation reactions.
Methanesulfonate Ester Formation: The final step involves the esterification of the cyclohexyl alcohol with methanesulfonyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of cyclohexyl derivatives with various functional groups.
Applications De Recherche Scientifique
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in difluoromethylation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The methanesulfonate ester can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates.
Comparaison Avec Des Composés Similaires
[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate can be compared with other similar compounds such as:
Methylammonium lead halides: These compounds have applications in solar cells and light-emitting diodes.
Heusler compounds: Known for their magnetic properties and applications in spintronics.
2-Fluorodeschloroketamine: A dissociative anesthetic with structural similarities.
The uniqueness of this compound lies in its combination of a difluoromethoxy group and a methanesulfonate ester, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16F2O4S |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
[4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C9H16F2O4S/c1-16(12,13)14-6-7-2-4-8(5-3-7)15-9(10)11/h7-9H,2-6H2,1H3 |
Clé InChI |
DKKFTEAEGBPLDY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1CCC(CC1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)

![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)

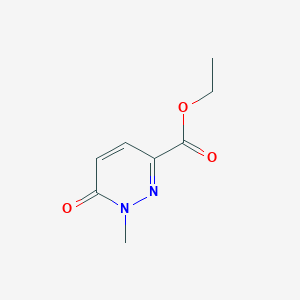
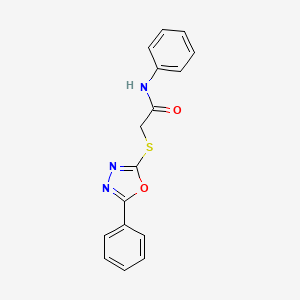
![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
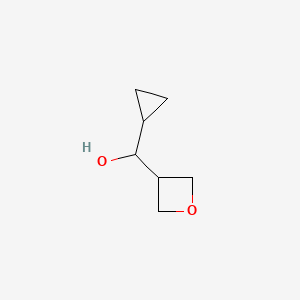
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)

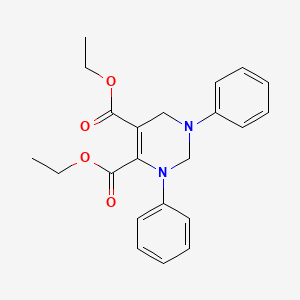
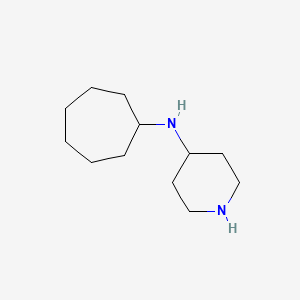
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
